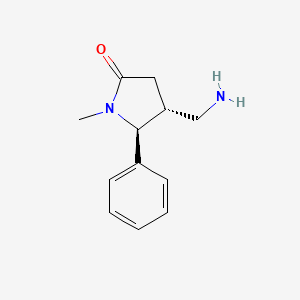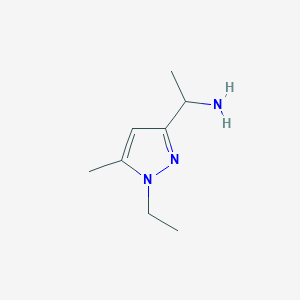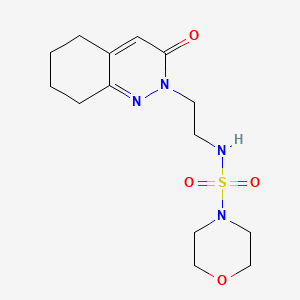![molecular formula C17H14N4O2S B2422645 1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol CAS No. 2380010-95-5](/img/structure/B2422645.png)
1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a unique combination of furan, pyrido[3,4-d]pyrimidine, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[3,4-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through various cyclization reactions . The furan and thiophene moieties are then introduced via nucleophilic substitution reactions, often using brominated intermediates and appropriate nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper catalysts may be employed to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .
Scientific Research Applications
1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-d]pyrimidines: These derivatives are also known for their potential as enzyme inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds have been studied for their anticancer and anti-inflammatory properties.
Uniqueness
1-(Furan-3-yl)-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of furan, pyrido[3,4-d]pyrimidine, and thiophene moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
1-(furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-4-6-23-9-12,15-2-1-7-24-15)10-19-16-13-3-5-18-8-14(13)20-11-21-16/h1-9,11,22H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIMKDXSOVRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)



![2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2422577.png)

![methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2422580.png)
![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2422582.png)

